- Hydrogen Atom Transfer Oxidation by a Gold-Hydroxide Complex, Inorganic Chemistry (2020, Inorganic Chemistry (2020), 59(6), 3659-3665 | Language: English, Database: CAplus and MEDLINE, 3659-3665 | Language: English, Database: CAplus and MEDLINE
Cas no 95407-69-5 (4-Methoxy-TEMPO)
4-Methoxy-TEMPO structure
Product Name:4-Methoxy-TEMPO
N.o CAS:95407-69-5
MF:C10H20NO2
MW:186.27130317688
MDL:MFCD00270334
CID:91106
PubChem ID:87573157
Update Time:2024-10-25
4-Methoxy-TEMPO Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Methoxy-2,2,6,6-tetramethylpiperidinyloxy, free radical
- 4-Methoxy-TEMPO, free radical
- 4-Methoxy-TEMPO
- 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical[Catalyst for Oxidation]
- 4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL
- 4-methoxy-2,2,6,6-tetramethylpiperidine N-oxide radical
- 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxy
- 4-methoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy
- 4-methoxy-2,6-tetramethylpiperidine-N-oxyl
- 4-OMe-TEMPO
- Methoxytetramethylpiperidineoxyl
- 4-Methoxy-TEMPO Free Radical
- 4-Methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy (ACI)
- 2,2,6,6-Tetramethyl-4-methoxy-1-piperidinyloxy
- 2,2,6,6-Tetramethylpiperidine-4-methoxy-1-oxyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-oxy
- 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-oxyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidine-N-oxyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidinyloxy
- M-TEMPO
- Metexyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical [Catalyst for Oxidation]
- 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl 4-Methoxy-2,2,6,6-tetramethylpiperidinyloxy,freeradical
- 4-METHOXY-2,2,6,6-TETRAMETHYL-1-PIPERIDINYLOXY, FREE RADICAL
- (2,2,6,6-Tetramethyl-4-methoxypiperidinooxy)radical
-
- MDL: MFCD00270334
- Inchi: 1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3
- Chave InChI: SFXHWRCRQNGVLJ-UHFFFAOYSA-N
- SMILES: N1([O])C(C)(C)CC(OC)CC1(C)C |^1:1|
- BRN: 4740399
Propriedades Computadas
- Massa Exacta: 186.14900
- Massa monoisotópica: 186.149404
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 1
- Complexidade: 171
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: -1
- XLogP3: 1.3
- Superfície polar topológica: 35.5
Propriedades Experimentais
- Cor/Forma: 红色固体
- Ponto de Fusão: 40.0 to 45.0 deg-C
- Ponto de ebulição: 242.1±29.0 °C at 760 mmHg
- Ponto de Flash: 100.2±24.3 °C
- PSA: 12.47000
- LogP: 1.93780
- Solubilidade: 不溶于水
4-Methoxy-TEMPO Informações de segurança
-
Símbolo:
- Pedir:警告
- Palavra de Sinal:warning
- Declaração de perigo: H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26-S36
-
Identificação dos materiais perigosos:
- Condição de armazenamento:2-8°C
- Frases de Risco:R36/37/38
4-Methoxy-TEMPO Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M858130-5g |
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical [Catalyst for Oxidation] |
95407-69-5 | >98.0%(GC)(T) | 5g |
1,500.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1197-5G |
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical [Catalyst for Oxidation] |
95407-69-5 | >98.0%(GC)(T) | 5g |
¥990.00 | 2024-04-15 | |
| TRC | M268853-100mg |
4-Methoxy-TEMPO |
95407-69-5 | 100mg |
$ 64.00 | 2023-04-17 | ||
| TRC | M268853-500mg |
4-Methoxy-TEMPO |
95407-69-5 | 500mg |
$ 115.00 | 2023-04-17 | ||
| TRC | M268853-1g |
4-Methoxy-TEMPO |
95407-69-5 | 1g |
$ 135.00 | 2022-06-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17440-250mg |
4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL |
95407-69-5 | 98% | 250mg |
¥117.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17440-1g |
4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL |
95407-69-5 | 98% | 1g |
¥266.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17440-5g |
4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL |
95407-69-5 | 98% | 5g |
¥1149.0 | 2022-04-27 | |
| Apollo Scientific | OR918603-1g |
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl |
95407-69-5 | 99+% | 1g |
£43.00 | 2025-02-21 | |
| Apollo Scientific | OR918603-5g |
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl |
95407-69-5 | 99+% | 5g |
£140.00 | 2025-02-21 |
4-Methoxy-TEMPO Método de produção
Método de produção 1
Condições de reacção
1.1 Catalysts: Gold(2+), hydroxy(2,2′:6′,2′′-terpyridine-κN1,κN1′,κN1′′)-, (SP-4-2)-, diperchlo… Solvents: Dimethylformamide ; 25 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Oxygen , 2270838-76-9 Solvents: 2-Methyltetrahydrofuran ; -80 °C
1.2 Solvents: 2-Methyltetrahydrofuran ; -80 °C
1.2 Solvents: 2-Methyltetrahydrofuran ; -80 °C
Referência
- A Nonheme Thiolate-Ligated Cobalt Superoxo Complex: Synthesis and Spectroscopic Characterization, Computational Studies, and Hydrogen Atom Abstraction Reactivity, Journal of the American Chemical Society (2019, Journal of the American Chemical Society (2019), 141(8), 3641-3653 | Language: English, Database: CAplus and MEDLINE, 3641-3653 | Language: English, Database: CAplus and MEDLINE
Método de produção 3
Condições de reacção
Referência
- Guest rotations within a capsuleplex probed by NMR and EPR techniques, Langmuir (2010, Langmuir (2010), 26(10), 6943-6953 | Language: English, Database: CAplus and MEDLINE, 6943-6953 | Language: English, Database: CAplus and MEDLINE
Método de produção 4
Condições de reacção
Referência
- Preparation of tetramethylpiperidine-1-oxoammonium salts and their use as oxidants in organic chemistry. A review, Organic Preparations and Procedures International (2004, Organic Preparations and Procedures International (2004), 36(1), 3-31 | Language: English, Database: CAplus, 3-31 | Language: English, Database: CAplus
Método de produção 5
Condições de reacção
Referência
- Kinetic studies on the single electron transfer reaction between 2,2,6,6-tetramethylpiperidine oxoammonium ions and phenothiazines: the application of Marcus theory, Science in China, Science in China, Series B: Chemistry (1999), 42(2), 138-144 | Language: English, Database: CAplus, 138-144 | Language: English, Database: CAplus
Método de produção 6
Condições de reacção
1.1 Reagents: 2876841-53-9 Solvents: 2-Methyltetrahydrofuran ; -105 °C
Referência
- Oxygen versus Sulfur Coordination in Cobalt Superoxo Complexes: Spectroscopic Properties, O2 Binding, and H-Atom Abstraction Reactivity, Inorganic Chemistry (2023, Inorganic Chemistry (2023), 62(1), 392-400 | Language: English, Database: CAplus and MEDLINE, 392-400 | Language: English, Database: CAplus and MEDLINE
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; overnight, rt
Referência
- Nickel-Catalyzed Aminoxylation of Inert Aliphatic C(sp3)-H Bonds with Stable Nitroxyl Radicals under Air: One-Pot Route to α-Formyl Acid Derivatives, Organic Letters (2017, Organic Letters (2017), 19(7), 1690-1693 | Language: English, Database: CAplus and MEDLINE, 1690-1693 | Language: English, Database: CAplus and MEDLINE
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Solvents: Dimethylformamide
1.3 Solvents: Diethyl ether
1.4 Solvents: Water
1.2 Solvents: Dimethylformamide
1.3 Solvents: Diethyl ether
1.4 Solvents: Water
Referência
- TEMPO-derivatives as catalysts in the oxidation of primary alcohol groups in carbohydrates, Journal of Molecular Catalysis A: Chemical (2001, Journal of Molecular Catalysis A: Chemical (2001), 170(1-2), 35-42 | Language: English, Database: CAplus, 35-42 | Language: English, Database: CAplus
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 70 °C
1.2 2 d, 70 °C
1.2 2 d, 70 °C
Referência
- Self Aggregation of Supramolecules of Nitroxides@Cucurbit[8]uril Revealed by EPR Spectra, Langmuir (2009, Langmuir (2009), 25(24), 13820-13832 | Language: English, Database: CAplus and MEDLINE, 13820-13832 | Language: English, Database: CAplus and MEDLINE
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Referência
- Electrochemical oxidation of nitroxyl radicals, Zhurnal Obshchei Khimii (1986, Zhurnal Obshchei Khimii (1986), 56(4), 855-60 | Language: Russian, Database: CAplus, 855-60 | Language: Russian, Database: CAplus
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Reagents: Nitrogen Solvents: Dimethylformamide
1.2 Reagents: Nitrogen Solvents: Dimethylformamide
Referência
- Selective oxidation of alcohols by oxoaminium salts (R2N:O+ X-), Journal of Organic Chemistry (1985, Journal of Organic Chemistry (1985), 50(8), 1332-4 | Language: English, Database: CAplus, 1332-4 | Language: English, Database: CAplus
Método de produção 12
Condições de reacção
Referência
- Organic radicals exhibiting intermolecular ferromagnetic interactions with high probability: 4-arylmethyleneamino-2,2,6,6-tetramethylpiperidin-1-yloxyls and related compounds, Bulletin of the Chemical Society of Japan (1996, Bulletin of the Chemical Society of Japan (1996), 69(10), 2821-2830 | Language: English, Database: CAplus, 2821-2830 | Language: English, Database: CAplus
Método de produção 13
Condições de reacção
Referência
- Convenient synthesis of bis-1,3-dithiolium salts by one-electron oxidation of tetrathiafulvalene with oxoaminium salts, Chemistry Letters (1994, Chemistry Letters (1994), (10), 1827-8 | Language: English, Database: CAplus, 1827-8 | Language: English, Database: CAplus
4-Methoxy-TEMPO Raw materials
4-Methoxy-TEMPO Preparation Products
4-Methoxy-TEMPO Literatura Relacionada
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
95407-69-5 (4-Methoxy-TEMPO) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Essenoi Fine Chemical Co., Limited
Membro Ouro
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente
Beyond Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
CN Fornecedor
A granel